

Pimasertib phase I clinical trial results solid tumors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pimasertib

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Pimasertib Monotherapy Profile

The foundational data for **pimasertib** comes from a first-in-human, dose-escalation Phase I trial that tested four different dosing schedules [1] [2] [3].

Aspect	Details
Trial Registration	NCT00982865 [1] [2]
Dosing Schedules	Once daily (5 days on/2 days off); Once daily (15 days on/6 days off); Continuous once daily; Continuous twice daily [1] [3]
Recommended Phase II Dose (RP2D)	60 mg twice daily (continuous schedule) [1] [2] [3]
Common Adverse Events (Class-related)	Diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral edema [1] [3]
Key Dose-Limiting Toxicities (DLTs)	Skin rash/acneiform dermatitis, serous retinal detachment, and other ocular events (mainly at doses ≥ 120 mg/day) [1] [3]

Aspect	Details
Pharmacokinetics	Median time to maximum concentration (T _{max}): 1.5 hours ; Apparent terminal half-life: 5 hours (once-daily schedules) [1] [3]
Pharmacodynamics	Decreased ERK phosphorylation within 2 hours of administration; effect was sustained longer with twice-daily dosing [1] [3]

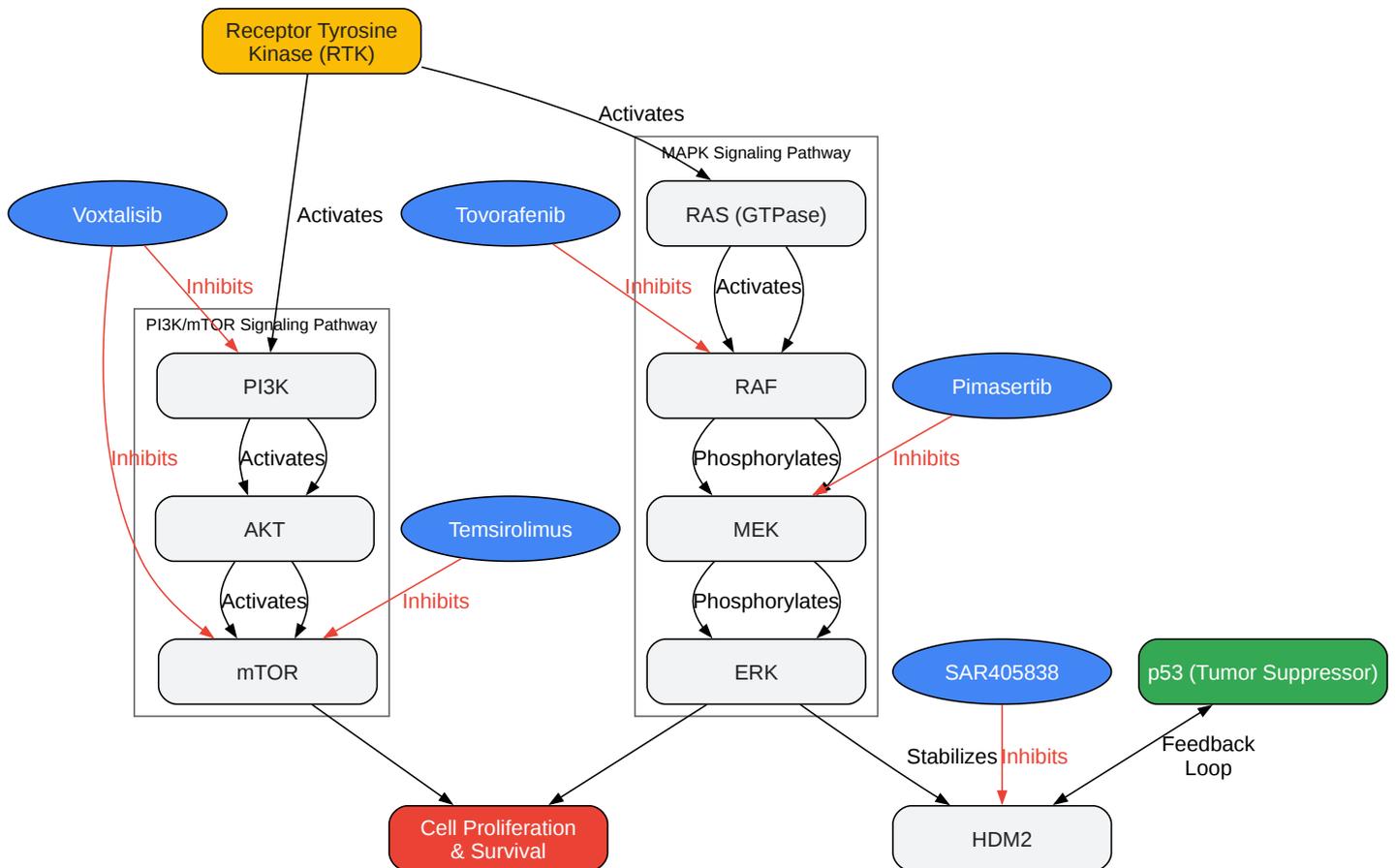
Combination Therapy Trials and Results

Pimasertib has been combined with various agents targeting complementary pathways. The table below outlines the design and key outcomes of these combination Phase I trials.

Combination Drug (Target)	Key Findings	Recommended Phase 2 Dose (RP2D)
Temsirolimus (mTOR inhibitor) [4]	MTD: 45 mg/day Pimasertib + 25 mg/week Temsirolimus. Overlapping toxicities; RP2D not defined . Most frequent AEs: stomatitis, thrombocytopenia [4].	Not defined
Voxtalisib (Pan-PI3K & mTORC1/mTORC2 inhibitor) [5]	MTD: Pimasertib 90 mg + Voxtalisib 70 mg daily. RP2D: Pimasertib 60 mg + Voxtalisib 70 mg due to poor long-term tolerability. Most frequent AEs: diarrhea (75%), fatigue (57%), nausea (50%) [5].	Pimasertib 60 mg + Voxtalisib 70 mg (once daily)
SAR405838 (HDM2 antagonist) [6]	MTD: SAR405838 200 mg QD + Pimasertib 45 mg BID. Most common DLT: thrombocytopenia. 1 partial response; 63% achieved stable disease [6].	SAR405838 200 mg QD + Pimasertib 45 mg BID
Tovorafenib (Pan-RAF inhibitor) [7]	Phase 1b/2 trial (FIRELIGHT-1, NCT04985604) is ongoing. Preclinical data suggests synergistic anti-tumor activity [7].	Under investigation

MAPK Signaling Pathway and Experimental Rationale

The rationale for combining **pimasertib** with other agents stems from the frequent dysregulation of the MAPK pathway and its cross-talk with other signaling cascades in cancer. The following diagram illustrates the key pathways and sites of drug action.



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This diagram shows the MAPK and PI3K/mTOR pathways, their cross-talk, and the points where **pimasertib** and its combination partners exert their inhibitory effects [4] [5] [6].

Experimental Protocol Overview

The Phase I trials for **pimasertib** generally followed standardized early clinical trial methodologies.

- **Study Design:** The monotherapy and combination trials typically used a **modified 3 + 3 dose-escalation design** [4] [5] [1]. In this design, cohorts of 3-6 patients receive increasing doses of the drug(s) to determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).
- **Patient Population:** The studies enrolled adults (≥ 18 years) with **advanced, refractory solid tumors** for which no effective standard therapy was available [4] [1]. Some combination trials required specific genetic alterations, such as **RAS/RAF mutations** and **wild-type TP53** for the HDM2 antagonist combination [5] [6].
- **Key Assessments:**
 - **DLT Evaluation:** Toxicities were graded according to **NCI-CTCAE criteria (v4.0)** and were typically evaluated during the first treatment cycle (21 days) [4] [1].
 - **Pharmacokinetics (PK):** Blood samples were collected to analyze drug concentration over time, determining parameters like **C_{max}** (peak concentration) and **AUC** (area under the curve) [4] [1].
 - **Pharmacodynamics (PD):** For **pimasertib**, a key PD marker was the reduction in **phosphorylated ERK (pERK)** levels, demonstrating target engagement in the MAPK pathway [5] [1].
 - **Efficacy:** Tumor response was assessed via **RECIST 1.1 guidelines** with radiographic imaging [5] [6].

Conclusion for Research and Development

The Phase I data for **pimasertib** established its manageable safety profile and defined a recommended Phase II dose of 60 mg twice daily. A key challenge identified in clinical development has been the **overlapping toxicities and poor long-term tolerability** when combined with other targeted agents like PI3K/mTOR inhibitors [4] [5]. The most promising direction appears to be its ongoing investigation in combination with the pan-RAF inhibitor tovorafenib, which is supported by a strong preclinical rationale for synergistic activity in tumors with MAPK pathway alterations [7].

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